1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-benzyl-2-[(4-methylsulfonylpiperazin-1-yl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-27(25,26)23-13-11-22(12-14-23)16-20-21-18-9-5-6-10-19(18)24(20)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQCAJJVOMAHBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out under basic conditions using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The process may also involve deprotection steps using reagents like PhSH (thiophenol) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazole
- 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine
Uniqueness
1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The structural formula is represented as follows:
Biological Activity Overview
Research indicates that 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Properties : The compound has been evaluated for its potential anticancer effects, particularly in inhibiting cancer cell proliferation.
The biological activity of 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is thought to involve interactions with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis of 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole and similar compounds reveals distinct differences in their biological profiles.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazole | Structure | Moderate anticancer activity |
| 5-methyl-2-(4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine | Structure | Strong MAO-B inhibition |
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticancer Activity : In vitro studies indicated that the compound significantly inhibited the growth of various cancer cell lines. For instance, a study reported a reduction in cell viability by over 60% at concentrations greater than 10 µM.
- MAO Inhibition : The compound has shown potential as a selective inhibitor of monoamine oxidase (MAO), particularly MAO-B. Docking studies demonstrated strong binding affinity to the active site of MAO-B, suggesting a mechanism for its neuroprotective effects .
- Cytotoxicity Studies : Assessments revealed that at therapeutic concentrations, the compound exhibited low cytotoxicity towards normal human cells, indicating a favorable safety profile for potential therapeutic applications .
Q & A
Q. What protocols ensure reproducibility in synthesizing this compound’s analogs?
- Methodological Answer :
- Standardized Reaction Logs : Document exact equivalents of reagents (e.g., 1.2 eq. of 4-(methylsulfonyl)piperazine), solvent batch numbers, and humidity levels during sensitive steps .
- Collaborative Validation : Share synthetic intermediates with third-party labs for independent NMR and LC-MS verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
